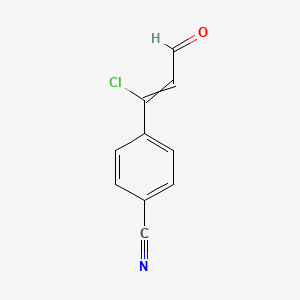![molecular formula C13H12O2 B12553360 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- CAS No. 153202-79-0](/img/structure/B12553360.png)
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- is a compound belonging to the cycloproparene series It is characterized by the presence of a cyclopropane ring fused to a naphthalene moiety, with methoxy groups at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- can be synthesized from 1,4-benzoquinone through a multi-step process. The synthesis involves the following steps:
Formation of the cyclopropane ring: This step involves the cyclopropanation of a suitable precursor.
Introduction of methoxy groups: The methoxy groups are introduced at the 3 and 6 positions through methylation reactions.
Purification and isolation: The final compound is purified and isolated using standard techniques such as chromatography.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using cerium ammonium nitrate to form 1H-Cyclopropa[b]naphthalene-3,6-dione.
Demethylation: Demethylation of the methoxy groups can be achieved using cerium(IV) ammonium nitrate.
Addition Reactions: The compound can undergo addition reactions with bromine to form dibromodihydrocyclopropanaphthalenedione.
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate is commonly used as an oxidizing agent.
Demethylation: Cerium(IV) ammonium nitrate is used for demethylation reactions.
Addition Reactions: Bromine is used for addition reactions.
Major Products:
Oxidation: 1H-Cyclopropa[b]naphthalene-3,6-dione.
Demethylation: 1H-Cyclopropa[b]naphthalene-3,6-dione.
Addition Reactions: Dibromodihydrocyclopropanaphthalenedione.
Scientific Research Applications
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- has several scientific research applications, including:
Chemistry: The compound is used in studies related to the synthesis and reactivity of cycloproparenes.
Biology: It is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and demethylation, which can alter its structure and reactivity . The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- can be compared with other similar compounds, such as:
1H-Cyclopropa[b]naphthalene-3,6-dione: This compound is formed through the oxidation of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- and has similar structural features.
1H-Cyclopropabenzene: Another compound in the cycloproparene series, which shares the cyclopropane ring fused to an aromatic system.
The uniqueness of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- lies in its specific substitution pattern and reactivity, which distinguishes it from other cycloproparenes.
Properties
CAS No. |
153202-79-0 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3,6-dimethoxy-1H-cyclopropa[b]naphthalene |
InChI |
InChI=1S/C13H12O2/c1-14-12-3-4-13(15-2)11-7-9-5-8(9)6-10(11)12/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
BWPAWMZEKVRJQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C3CC3=CC2=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


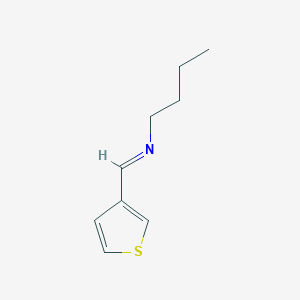
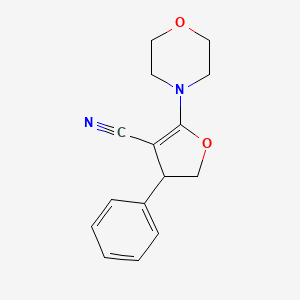
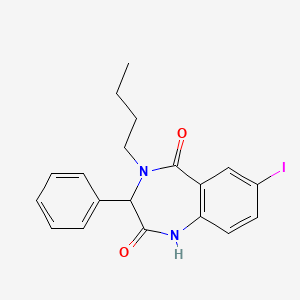
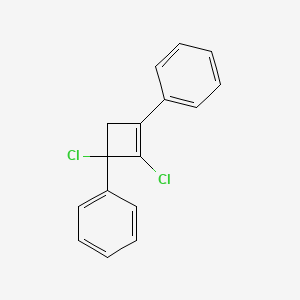
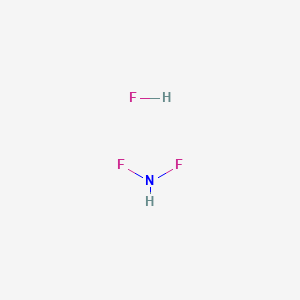
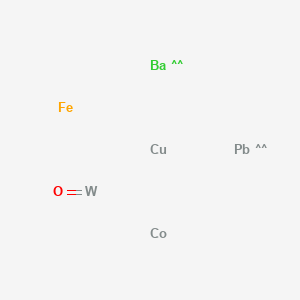
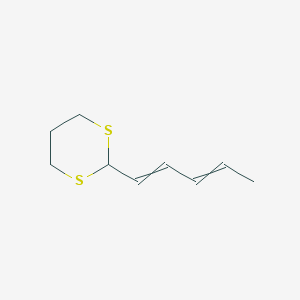
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)

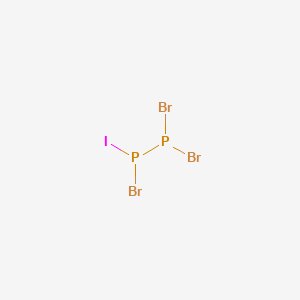
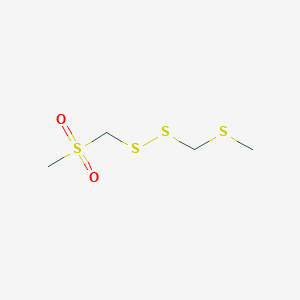
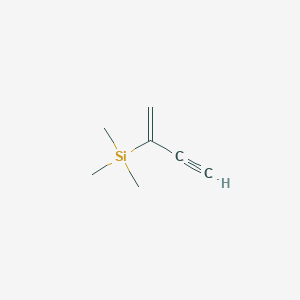
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
